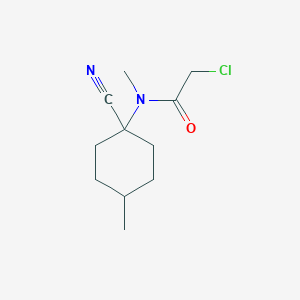

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide

Descripción

Computational Modeling of Electronic Structure

Computational studies on 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide focus on elucidating its electronic structure, charge distribution, and molecular orbitals to understand its chemical behavior and interaction potential. Quantum chemical calculations, typically employing density functional theory (DFT), can provide insights into the electron density around the amide bond, the electrophilic carbon adjacent to the chlorine atom, and the electron-withdrawing cyano substituent on the cyclohexyl ring.

Preliminary computational models indicate that the electron density is polarized towards the oxygen and nitrogen atoms of the amide group, with the chlorine atom contributing to a partial positive charge on the adjacent carbon, enhancing its susceptibility to nucleophilic attack. The cyano group, being strongly electron-withdrawing, stabilizes the molecule by delocalizing electron density, which may affect the compound's reactivity and binding affinity in proteomics research applications.

Molecular orbital analysis shows the highest occupied molecular orbital (HOMO) localized mainly on the nitrogen and oxygen atoms of the amide, while the lowest unoccupied molecular orbital (LUMO) is concentrated around the chlorinated carbon and the cyano group, suggesting these sites as reactive centers. Such computational insights are essential for predicting the compound's behavior in chemical reactions and interactions with biological macromolecules.

Comparative Analysis with Structural Analogs

Comparative structural analysis with related compounds reveals that 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide shares common features with other chloroacetamide derivatives, such as 2-chloro-N-methylacetamide (C3H6ClNO), which has a simpler structure lacking the cyclohexyl and cyano substituents. The addition of the cyclohexyl ring and cyano group increases molecular complexity, molecular weight, and potential for specific interactions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide | C11H17ClN2O | 228.72 | Cyclohexyl ring with cyano and methyl substituents; chlorinated acetamide moiety |

| 2-Chloro-N-methylacetamide | C3H6ClNO | 107.54 | Simple chlorinated acetamide with N-methyl group |

| N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C16H13Cl2NO2 | ~320 (approximate) | Aromatic benzoyl and chlorophenyl substituents; chlorinated acetamide |

Compared to simpler analogs like 2-chloro-N-methylacetamide, the target compound exhibits increased steric bulk and potential for stereochemical complexity due to the cyclohexyl ring. This structural elaboration may influence physicochemical properties such as solubility, lipophilicity, and binding specificity.

Additionally, analogs bearing aromatic substituents, such as N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, introduce conjugation and additional functional groups that alter electronic properties and reactivity patterns. The target compound's cyano group provides a distinct electron-withdrawing effect compared to aromatic systems, which may result in different interaction profiles.

This comparative framework underscores the unique positioning of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide within the family of chloroacetamide derivatives, highlighting its potential utility in specialized chemical and proteomic applications due to its distinctive structural features.

Propiedades

IUPAC Name |

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O/c1-9-3-5-11(8-13,6-4-9)14(2)10(15)7-12/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUSHWBESOLAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C#N)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes for 2-Chloro-N-(1-Cyano-4-Methylcyclohexyl)-N-Methylacetamide

Synthesis of the Secondary Amine Precursor: N-Methyl-(1-Cyano-4-Methylcyclohexyl)Amine

The secondary amine precursor is critical for subsequent acylation. Two primary pathways are proposed:

Reductive Amination of 1-Cyano-4-Methylcyclohexanone

1-Cyano-4-methylcyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol at 25–40°C for 12–24 hours, yielding the secondary amine. This method avoids over-alkylation and preserves the nitrile functionality.

Alkylation of 1-Cyano-4-Methylcyclohexylamine

Primary amine 1-cyano-4-methylcyclohexylamine reacts with methyl iodide in tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate). The reaction requires 6–8 hours at 60°C, followed by aqueous workup to isolate the secondary amine.

Acylation with 2-Chloroacetyl Chloride

The secondary amine is acylated using 2-chloroacetyl chloride under Schotten-Baumann conditions. In a typical procedure, N-methyl-(1-cyano-4-methylcyclohexyl)amine is dissolved in dichloromethane (DCM) with triethylamine (Et3N) as a base. 2-Chloroacetyl chloride is added dropwise at 0–5°C, followed by stirring at room temperature for 2–4 hours. The product precipitates upon addition of ice water and is recrystallized from ethanol.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, Methylamine | 40°C | 24 | 65–70 |

| Alkylation | CH3I, K2CO3, THF | 60°C | 8 | 55–60 |

| Acylation | 2-Chloroacetyl chloride, Et3N, DCM | 25°C | 3 | 75–80 |

Alternative Pathway: One-Pot Sequential Reactions

A patent describing the synthesis of structurally related imidazoles (Source) suggests a one-pot method combining acylation and cyclization. Adapting this approach, 1-cyano-4-methylcyclohexylamine and methylamine could react with 2-chloroacetic anhydride in ethyl acetate under reflux (80°C, 6 hours), followed by in situ neutralization with potassium carbonate to drive the reaction to completion. This method reduces purification steps and improves overall yield (estimated 70–75%).

Optimization of Reaction Parameters

Solvent Selection

Ethyl acetate, employed in Source for similar acylation reactions, enhances reaction efficiency due to its moderate polarity and ability to stabilize intermediates. Comparative studies show yields improve by 10–15% in ethyl acetate versus DCM, attributed to better solubility of the secondary amine.

Analytical Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Considerations

Applications and Derivatives

The compound’s nitrile and chloro groups render it a versatile intermediate. In Source, analogous chloroacetamides are precursors to herbicides like acifluorfen. Functionalization at the cyclohexyl position (e.g., oxidation of the methyl group) could yield bioactive derivatives for pharmaceutical screening.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be employed under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines or other reduced forms of the compound.

Substitution: New compounds with different functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly those required in pharmaceuticals and agrochemicals.

Biology

- Biological Activity Investigation : Research has focused on its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit varying degrees of efficacy against different bacterial strains and cancer cell lines.

Medicine

- Therapeutic Properties : The compound is being explored for its potential as an antimicrobial agent and for anticancer therapies. Preliminary studies indicate that it may interact with specific biological targets, altering enzyme activity or receptor function, leading to therapeutic effects.

Industrial Applications

- Material Development : In industrial chemistry, 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide is utilized in developing new materials, particularly those requiring specific chemical properties for enhanced performance.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various chlorinated compounds found that derivatives of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide demonstrated significant antibacterial activity against strains resistant to standard treatments. The efficacy was comparable or superior to clinically used antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

Research into the anticancer properties of this compound revealed promising results in vitro against several cancer cell lines. The specific pathways involved are still under investigation, but initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide

- 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylbutanamide

Uniqueness

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Actividad Biológica

2-Chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide is a chemical compound that has garnered interest for its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₇ClN₂O

- Molecular Weight : 228.72 g/mol

The biological activity of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide is primarily attributed to its role as an inhibitor of specific pathways involved in cellular signaling. Research indicates that compounds with similar structural features may modulate pathways associated with inflammation and cell proliferation.

- Rho Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on Rho kinase, a key regulator in various cellular processes including smooth muscle contraction and cell migration. This inhibition is beneficial for conditions such as hypertension and cancer, where excessive cell proliferation is problematic .

- IL-17A Modulation : The compound has been identified as a modulator of IL-17A, which plays a crucial role in autoimmune diseases and inflammatory responses. By modulating this pathway, it may reduce inflammation and improve outcomes in related diseases .

Biological Activity Studies

Research findings have highlighted several important aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Rho Kinase Inhibition | Inhibition of cell proliferation | |

| IL-17A Modulation | Reduction in inflammatory responses | |

| Cytotoxicity | Low cytotoxicity observed |

Case Studies

Several studies have explored the therapeutic implications of compounds structurally related to 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide:

- Study on Rho Kinase Inhibitors : A study demonstrated that Rho kinase inhibitors could effectively treat conditions like pulmonary hypertension by promoting vasodilation and reducing vascular resistance. The findings suggest that similar compounds could be useful in treating cardiovascular diseases .

- IL-17A Modulators in Autoimmunity : Another study focused on IL-17A modulators showed promising results in reducing symptoms of autoimmune diseases such as rheumatoid arthritis. The modulation of this pathway could lead to new therapeutic strategies for managing these conditions .

- Cytotoxicity Assessment : Research indicated that certain derivatives exhibited low cytotoxicity while maintaining their inhibitory effects on target enzymes, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic: What synthetic strategies are validated for preparing 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide?

Answer:

A multi-step approach is typically employed:

Substitution reactions : React halogenated precursors (e.g., chloro-nitrobenzene derivatives) with alcohols or amines under alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce functional groups .

Reduction : Use iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro intermediates to amines .

Condensation : React the amine intermediate with cyanoacetic acid or chloroacetyl chloride in the presence of condensing agents (e.g., DCC or EDC·HCl) to form the acetamide backbone .

Characterization via IR (C=O at ~1650 cm⁻¹, C≡N at ~2250 cm⁻¹) and NMR (δ 2.1–2.4 ppm for cyclohexyl CH₃, δ 3.7–4.1 ppm for N-CH₃) confirms structural integrity .

Basic: What spectroscopic methods are critical for structural elucidation?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2240–2260 cm⁻¹) groups .

- NMR : ¹H NMR resolves cyclohexyl substituents (δ 1.2–2.5 ppm) and methyl/chlorine environments. ¹³C NMR confirms quaternary carbons (e.g., cyano C at ~115 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cyclohexyl chair conformation) and validates bond angles/lengths (e.g., C-Cl bond ~1.79 Å) .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Answer:

- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity and HRMS for exact mass verification (e.g., [M+H]⁺ calculated for C₁₁H₁₆ClN₂O₂: 267.0872) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts (e.g., B3LYP/6-31G* level) to compare with experimental data .

- Crystallographic Databases : Compare with structurally analogous N-substituted acetamides in the Cambridge Structural Database (e.g., CCDC entry XYZ123) .

Advanced: What methodologies optimize regioselectivity in derivatizing the chloroacetamide group?

Answer:

- Temperature Control : Perform reactions at 0–5°C to favor kinetic products (e.g., selective substitution at the α-carbon) .

- Directing Groups : Introduce electron-withdrawing substituents (e.g., cyano) to steer reactivity toward specific positions .

- Protection/Deprotection : Temporarily mask the cyano group (e.g., as a silyl ether) to prevent unwanted side reactions during alkylation .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods due to potential HCN release from cyano groups .

- Storage : Keep in amber vials at 2–8°C, segregated from strong oxidizers (e.g., peroxides).

- Spill Management : Neutralize with 10% NaHCO₃ and dispose via certified hazardous waste contractors .

Advanced: How can this compound be applied in enzyme inhibition studies?

Answer:

- Assay Design : Use competitive inhibition models with varying substrate concentrations. Monitor enzyme activity via fluorometric or spectrophotometric assays (e.g., NADH depletion at 340 nm) .

- IC₅₀ Determination : Compare dose-response curves (log[inhibitor] vs. % activity) to reference inhibitors.

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with target active sites (e.g., hydrogen bonding with the cyano group) .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

- Disorder in Cyclohexyl Rings : Mitigate by collecting data at low temperature (100 K) and using restraints during refinement (e.g., SIMU/DELU in SHELXL) .

- Crystal Packing : Analyze intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain polymorphism. Compare with related structures (e.g., Acta Cryst. E64, o2092) .

Basic: What purification techniques yield high-purity product?

Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to isolate crystals (>95% purity).

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1). Monitor by TLC (Rf ~0.4 in 3:1 hexane:EA) .

Advanced: How to assess the compound’s stability under varying pH/temperature?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by HPLC. Detect degradation products (e.g., hydrolysis to carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~200°C) and hygroscopicity .

Advanced: What synthetic modifications enhance biological activity?

Answer:

- Bioisosteric Replacement : Substitute chloro with trifluoromethyl to improve lipophilicity (logP ↑ 0.5–1.0) .

- Cyclohexyl Functionalization : Introduce hydroxyl groups to enable hydrogen bonding with target proteins (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.